molecular formula C11H14N2O2 B13870926 (6-Methoxy-indan-1-yl)-urea

(6-Methoxy-indan-1-yl)-urea

Katalognummer: B13870926
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: PODBWAFUPZVQOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Methoxy-indan-1-yl)-urea is an organic compound with a unique structure that includes a methoxy group attached to an indan ring, which is further connected to a urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-indan-1-yl)-urea typically involves the reaction of 6-methoxy-indan-1-yl amine with an isocyanate or a urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Methoxy-indan-1-yl)-urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-indan-1-yl-urea or 6-formyl-indan-1-yl-urea.

    Reduction: Formation of 6-methoxy-indan-1-yl-amine.

    Substitution: Formation of various substituted indan-1-yl-urea derivatives.

Wissenschaftliche Forschungsanwendungen

(6-Methoxy-indan-1-yl)-urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (6-Methoxy-indan-1-yl)-urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy group and urea moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methoxy-indan-1-yl amine hydrochloride: A precursor in the synthesis of (6-Methoxy-indan-1-yl)-urea.

    6-Hydroxy-indan-1-yl-urea: An oxidation product of this compound.

    6-Formyl-indan-1-yl-urea: Another oxidation product with different functional properties.

Uniqueness

This compound is unique due to the presence of both a methoxy group and a urea moiety, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.

Eigenschaften

Molekularformel

C11H14N2O2

Molekulargewicht

206.24 g/mol

IUPAC-Name

(6-methoxy-2,3-dihydro-1H-inden-1-yl)urea

InChI

InChI=1S/C11H14N2O2/c1-15-8-4-2-7-3-5-10(9(7)6-8)13-11(12)14/h2,4,6,10H,3,5H2,1H3,(H3,12,13,14)

InChI-Schlüssel

PODBWAFUPZVQOE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(CCC2NC(=O)N)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.